molecular formula C14H20ClN3O2S B14124002 4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14124002
M. Wt: 329.8 g/mol
InChI Key: ZMHYVNXHHUYDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidines.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Amino or alkoxy derivatives of the pyrimidine ring.

Scientific Research Applications

4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    5-Chloro-2-(methylthio)pyrimidine: Lacks the piperidine and ester groups.

Uniqueness

4-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrimidine ring, a piperidine ring, and a tert-butyl ester group. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 4-(5-chloropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-11(5-7-18)21-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3

InChI Key

ZMHYVNXHHUYDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.